molecular formula C14H19NO B13639863 3-(4-Methylphenoxy)-8-azabicyclo[3.2.1]octane

3-(4-Methylphenoxy)-8-azabicyclo[3.2.1]octane

Cat. No.: B13639863
M. Wt: 217.31 g/mol
InChI Key: VBKHZANGSGOWEJ-UHFFFAOYSA-N
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Description

3-(4-Methylphenoxy)-8-azabicyclo[3.2.1]octane: is a bicyclic compound that features a unique structure combining a bicyclo[321]octane framework with a 4-methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenoxy)-8-azabicyclo[3.2.1]octane typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenoxy)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 3-(4-Methylphenoxy)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

3-(4-methylphenoxy)-8-azabicyclo[3.2.1]octane

InChI

InChI=1S/C14H19NO/c1-10-2-6-13(7-3-10)16-14-8-11-4-5-12(9-14)15-11/h2-3,6-7,11-12,14-15H,4-5,8-9H2,1H3

InChI Key

VBKHZANGSGOWEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2CC3CCC(C2)N3

Origin of Product

United States

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